molecular formula C8H11NO2 B1626036 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol CAS No. 935-91-1

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

Cat. No.: B1626036
CAS No.: 935-91-1
M. Wt: 153.18 g/mol
InChI Key: UJYRNWXAKZKIOW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol is a heterocyclic organic compound characterized by its unique structure, which includes a fused isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a suitable dihydroisoxazole derivative using a strong base or acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid

  • 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate

Uniqueness: 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct chemical behavior and utility.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8-6-4-2-1-3-5-7(6)11-9-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYRNWXAKZKIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495820
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-91-1
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

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